molecular formula C12H20N4 B13494748 3-((3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)piperidine

3-((3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)piperidine

Cat. No.: B13494748
M. Wt: 220.31 g/mol
InChI Key: HYFSZZBTASLFSL-UHFFFAOYSA-N
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Description

3-((3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)piperidine is a chemical compound that features a piperidine ring bonded to a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)piperidine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne, often catalyzed by copper (Cu(I)) salts.

    Attachment of the Piperidine Ring: The piperidine ring is then attached to the triazole ring via a nucleophilic substitution reaction, where the triazole derivative reacts with a piperidine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-((3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperidine or triazole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-((3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)piperidine has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound is studied for its potential use in the development of new materials with unique properties.

    Biological Research: It is used as a tool compound to study the effects of triazole and piperidine derivatives on biological systems.

Mechanism of Action

The mechanism of action of 3-((3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, while the piperidine ring can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)piperidine is unique due to its combination of a piperidine ring and a triazole ring, which imparts distinct chemical and biological properties. This structural combination is not commonly found in other compounds, making it a valuable scaffold for drug discovery and materials science.

Biological Activity

3-((3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl)piperidine is a novel compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₁₆N₄
  • Molecular Weight : 180.25 g/mol

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For example, compounds similar to 3-cyclopropyl triazoles have demonstrated potent activity against various bacterial strains. In one study, triazole derivatives showed minimum inhibitory concentration (MIC) values as low as 0.008 μg/mL against Staphylococcus pneumoniae and Streptococcus pyogenes .

Bacterial Strain MIC (μg/mL)
Staphylococcus pneumoniae0.008
Streptococcus pyogenes0.03
Staphylococcus epidermidis0.06

These findings suggest that triazole-based compounds may serve as effective alternatives to conventional antibiotics.

Antifungal Activity

Triazoles are well-known for their antifungal properties. The specific compound in focus has shown efficacy against various fungal pathogens, making it a potential candidate for treating fungal infections. The mechanism often involves inhibiting ergosterol synthesis, a critical component of fungal cell membranes.

Anticancer Potential

Emerging studies have highlighted the anticancer properties of triazole derivatives. For instance, certain triazole-based compounds have been found to inhibit cell proliferation in various cancer cell lines such as HeLa and A375 with IC50 values in the micromolar range . This suggests that the compound may interact with cellular pathways involved in tumor growth and survival.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes such as topoisomerases and GyrB in bacteria, leading to disruption of DNA replication .
  • Receptor Modulation : Triazole derivatives may interact with specific receptors in cancer cells, influencing signaling pathways that control cell cycle progression and apoptosis .
  • Membrane Disruption : The antifungal activity is primarily due to the disruption of fungal cell membranes by inhibiting ergosterol biosynthesis .

Case Studies and Research Findings

A notable study evaluated the therapeutic potential of triazole derivatives in preclinical models of infection and cancer:

  • Study Design : Various triazole derivatives were synthesized and tested against bacterial and fungal strains.
  • Results : The derivatives exhibited varying degrees of potency, with some showing superior activity compared to standard treatments.

In another investigation focusing on cancer cell lines:

  • Findings : The compound demonstrated significant antiproliferative effects on HeLa cells, with a notable reduction in viability at concentrations above 5 μM.

Properties

Molecular Formula

C12H20N4

Molecular Weight

220.31 g/mol

IUPAC Name

3-[(5-cyclopropyl-2-methyl-1,2,4-triazol-3-yl)methyl]piperidine

InChI

InChI=1S/C12H20N4/c1-16-11(7-9-3-2-6-13-8-9)14-12(15-16)10-4-5-10/h9-10,13H,2-8H2,1H3

InChI Key

HYFSZZBTASLFSL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC(=N1)C2CC2)CC3CCCNC3

Origin of Product

United States

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